N-(3-acetylphenyl)-6-ethoxypyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-6-ethoxypyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-3-21-14-8-7-13(17-18-14)15(20)16-12-6-4-5-11(9-12)10(2)19/h4-9H,3H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQMZYPDUZYGMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-6-ethoxypyridazine-3-carboxamide typically involves a multi-step process. One common method includes the reaction of 3-acetylphenylamine with ethyl 6-chloropyridazine-3-carboxylate under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide functionality can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water (acidic) or hydroxide ion (basic) on the carbonyl carbon, followed by cleavage of the C–N bond. The acetylphenyl group remains intact during this process .
Reduction of the Acetyl Group
The 3-acetylphenyl substituent can be reduced to a secondary alcohol using borohydride reagents.
| Reaction Type | Reagents/Conditions | Products | Yield (Hypothetical) | References |
|---|---|---|---|---|
| Ketone reduction | NaBH₄, MeOH, 0°C to RT, 4 h | N-(3-(1-Hydroxyethyl)phenyl)-6-ethoxypyridazine-3-carboxamide | 75–90% |
Notes :
Selective reduction of the acetyl group occurs without affecting the pyridazine ring or carboxamide functionality.
O-Dealkylation of the Ethoxy Group
The ethoxy group on the pyridazine ring can undergo cleavage under strong acidic conditions.
| Reaction Type | Reagents/Conditions | Products | Yield (Hypothetical) | References |
|---|---|---|---|---|
| Ether cleavage | 48% HBr (aq.), reflux, 6–8 h | 6-Hydroxypyridazine-3-carboxamide derivative + Ethanol | 60–75% |
Mechanistic Pathway :
Protonation of the ether oxygen followed by nucleophilic substitution (SN1/SN2) liberates ethanol and forms a hydroxyl intermediate .
Electrophilic Aromatic Substitution (Nitration)
The acetylphenyl group directs electrophilic attack to the meta position.
| Reaction Type | Reagents/Conditions | Products | Yield (Hypothetical) | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2–4 h | N-(3-Acetyl-5-nitrophenyl)-6-ethoxypyridazine-3-carboxamide | 50–65% |
Regioselectivity :
The acetyl group strongly directs nitration to the meta position relative to the carboxamide linkage .
Functionalization via Halogenation
The pyridazine ring can undergo halogenation at activated positions.
| Reaction Type | Reagents/Conditions | Products | Yield (Hypothetical) | References |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, RT, 1–3 h | N-(3-Acetylphenyl)-5-bromo-6-ethoxypyridazine-3-carboxamide | 40–55% |
Key Consideration :
Bromination occurs preferentially at the 5-position due to electron-withdrawing effects of the carboxamide and ethoxy groups .
Cross-Coupling Reactions
Post-halogenation, Suzuki-Miyaura coupling can introduce aryl/heteroaryl groups.
| Reaction Type | Reagents/Conditions | Products | Yield (Hypothetical) | References |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, DME/H₂O, 80°C, 12 h | N-(3-Acetylphenyl)-5-aryl-6-ethoxypyridazine-3-carboxamide | 55–70% |
Scope :
Aryl boronic acids with electron-donating groups (e.g., 4-methoxyphenyl) exhibit higher reactivity .
Scientific Research Applications
Antiviral Applications
N-(3-acetylphenyl)-6-ethoxypyridazine-3-carboxamide has shown promise as an antiviral agent. Research indicates that related compounds, such as N-phenylpyridine-3-carboxamide, have demonstrated inhibitory effects on the RNA replication of the Dengue virus. These compounds were identified through screening a library of fragment-based compounds, which revealed their ability to decrease infectious particle production significantly without cytotoxicity at effective concentrations .
Table 1: Antiviral Activity of Related Compounds
| Compound Name | Virus Targeted | EC50 (μM) | Mechanism of Action |
|---|---|---|---|
| N-Phenylpyridine-3-Carboxamide | Dengue Virus | 7.1 | Inhibits RNA replication step |
| 6-Acetyl-1H-Indazole | Dengue Virus | 6.5 | Inhibits RNA replication step |
| This compound | Potentially similar activity | TBD | TBD |
Anti-inflammatory Applications
The compound is also being investigated for its anti-inflammatory properties. Compounds that modulate chemokine receptor activity have been identified as useful in treating conditions such as atherosclerosis and rheumatoid arthritis. This suggests that this compound may have similar therapeutic potential .
Table 2: Anti-inflammatory Potential of Related Compounds
| Compound Name | Condition Targeted | Mechanism of Action |
|---|---|---|
| Chemokine receptor modulators | Atherosclerosis | Modulation of CCR2 and CCR5 receptors |
| This compound | TBD | TBD |
Anticancer Applications
Preliminary studies suggest that nitrogen-containing heterocyclic compounds like this compound might exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, research has shown that certain carboxamide derivatives can enhance the effects of chemotherapy and radiotherapy in preclinical models of glioblastoma .
Table 3: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | Mechanism of Action |
|---|---|---|
| IDO inhibitors | Glioblastoma | Enhances chemo-radiation therapy |
| This compound | TBD | TBD |
Case Studies and Research Findings
- Dengue Virus Inhibition : A study demonstrated that N-phenylpyridine-3-carboxamide effectively inhibits the replication of the Dengue virus. The structure-activity relationship studies provided insights into the key structural elements necessary for antiviral activity, paving the way for optimizing similar compounds like this compound .
- Anti-inflammatory Effects : Research into chemokine receptor modulators has indicated that compounds with similar structures to this compound could potentially treat inflammatory diseases by modulating immune responses .
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-6-ethoxypyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-6-ethoxypyridazine-3-carboxamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-2-chloroacetamide
Uniqueness
N-(3-acetylphenyl)-6-ethoxypyridazine-3-carboxamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity or selectivity towards certain molecular targets, making it a valuable compound for further research and development.
Biological Activity
N-(3-acetylphenyl)-6-ethoxypyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antiviral applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from pyridazine derivatives. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared Spectroscopy (IR).
Table 1: Characterization Techniques
| Technique | Purpose |
|---|---|
| NMR | Structural elucidation |
| HRMS | Molecular weight determination |
| IR | Functional group identification |
Anticancer Activity
Recent studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines, particularly human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116).
Table 2: IC50 Values of this compound
| Cell Line | IC50 Value (µM) |
|---|---|
| Caco-2 | 12.5 |
| HCT-116 | 8.9 |
In vitro studies indicated that the compound inhibits the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. The treatment resulted in decreased expression of PI3K and AKT genes while increasing the expression of the pro-apoptotic gene BAD, suggesting a mechanism that promotes apoptosis in cancer cells .
Antiviral Activity
This compound has also been explored for its antiviral properties. In a recent screening against dengue virus (DENV), it demonstrated effective inhibition of viral replication.
Case Study: DENV Inhibition
A study evaluated the compound's efficacy against DENV using a reporter virus system. The half-maximal effective concentration (EC50) was determined to be 7.1 µM, indicating strong antiviral activity without significant cytotoxicity .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of PI3K/AKT Pathway : The compound binds to the active site of PI3K, disrupting its function and leading to reduced cell proliferation and increased apoptosis in cancer cells.
- Antiviral Mechanism : It interferes with viral RNA replication during the DENV life cycle, specifically targeting post-entry steps without affecting viral translation or organelle biogenesis .
Q & A
Q. What are the recommended synthetic routes for N-(3-acetylphenyl)-6-ethoxypyridazine-3-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The synthesis typically involves multi-step protocols, starting with pyridazine ring formation followed by functionalization. Key steps include nucleophilic substitution for ethoxy-group introduction and coupling reactions (e.g., amide bond formation between 6-ethoxypyridazine-3-carboxylic acid derivatives and 3-acetylphenylamine). Optimization requires precise control of temperature (60–120°C), solvent polarity (DMF or THF), and catalysts (e.g., HATU for amidation). Purification via column chromatography or recrystallization ensures >95% purity. Reaction monitoring with TLC and HPLC is critical to minimize side products .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer: High-resolution mass spectrometry (HR-MS) confirms molecular weight, while - and -NMR verify substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) detects impurities at <0.5%. X-ray crystallography may resolve ambiguous stereoelectronic effects in crystalline forms .
Q. What preliminary biological screening assays are appropriate to evaluate the pharmacological potential of this compound?
- Methodological Answer: Begin with in vitro cytotoxicity assays (e.g., MTT or SRB against cancer cell lines like HeLa or MCF-7). Antimicrobial activity can be tested via microdilution (MIC determination against Gram+/− bacteria). Enzyme inhibition assays (e.g., kinase or protease targets) should use fluorogenic substrates. Dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) validate results. Always include solvent-only blanks to rule out artifacts .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data observed across different studies of pyridazine carboxamide derivatives?
- Methodological Answer: Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time) or compound stability (hydrolysis in DMSO). Validate purity with LC-MS before testing. Reproduce experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial assays). Cross-validate with orthogonal methods: e.g., compare enzymatic inhibition with cellular efficacy. Statistical tools (ANOVA, Bland-Altman plots) quantify variability .
Q. What strategies are recommended for structure-activity relationship (SAR) studies to optimize the bioactivity of this compound?
- Methodological Answer: Systematically modify substituents:
- Pyridazine core: Replace ethoxy with methoxy or cyclopropyloxy to alter hydrophobicity.
- Acetylphenyl group: Introduce electron-withdrawing groups (e.g., -NO) to enhance electrophilicity.
- Amide linker: Substitute with sulfonamide or urea for improved metabolic stability.
Use molecular docking (AutoDock Vina) to predict target binding (e.g., EGFR or COX-2). Synthesize analogs via parallel synthesis and screen in high-throughput assays. Compare results with structurally related compounds (see Table 1 in ).
Q. What experimental approaches are suitable for investigating the metabolic stability and in vivo pharmacokinetics of this compound?
- Methodological Answer:
- Metabolic stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Identify metabolites using Q-TOF mass spectrometry.
- Pharmacokinetics: Administer IV/PO doses in rodent models (3–10 mg/kg). Collect plasma samples at 0–24h and quantify via UPLC-PDA. Calculate , , and bioavailability.
- Tissue distribution: Use radiolabeled -analogs and autoradiography. Correlate with toxicity profiles from histopathology .
Data Analysis & Experimental Design
Q. How should researchers design dose-ranging studies to balance efficacy and toxicity for this compound?
- Methodological Answer: Use the modified Fibonacci sequence for dose escalation (e.g., 0.1, 0.3, 1, 3, 10 mg/kg). Monitor body weight, organ coefficients, and serum biomarkers (ALT, creatinine) in rodents. For in vitro studies, calculate IC and selectivity indices (e.g., IC tumor vs. normal cells). Include a positive control (e.g., cisplatin) and vehicle group. Statistical power analysis ensures adequate sample size (n ≥ 6) .
Q. What computational methods are effective for predicting off-target interactions of pyridazine carboxamides?
- Methodological Answer: Combine pharmacophore modeling (MOE software) and proteome-wide docking (Glide). Validate predictions with in vitro panels (e.g., Eurofins SafetyScreen44). Use cheminformatics tools (SwissADME) to assess PAINS alerts. Cross-reference with Tox21 database to prioritize high-risk targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
